4-(3-Chloro-2-fluorophenyl)benzaldehyde
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Overview
Description
4-(3-Chloro-2-fluorophenyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C14H10ClFO It features a benzaldehyde core substituted with a 3-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloro-2-fluorophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-fluorobenzene with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(3-Chloro-2-fluorophenyl)benzoic acid.
Reduction: 4-(3-Chloro-2-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Chloro-2-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Another halogen-substituted benzaldehyde with similar reactivity.
4-(3-Fluorophenyl)benzaldehyde: Lacks the chlorine substituent but shares the fluorophenyl group.
Uniqueness
4-(3-Chloro-2-fluorophenyl)benzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWJDIHCTNQLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699137 |
Source
|
Record name | 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342889-39-8 |
Source
|
Record name | 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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